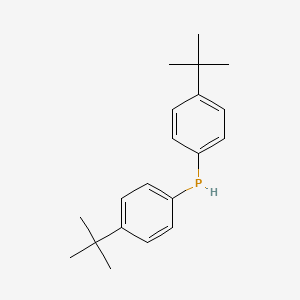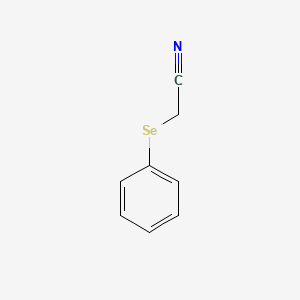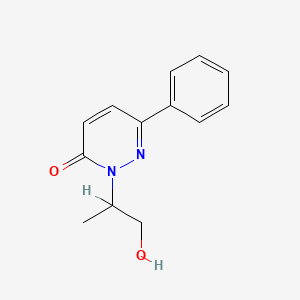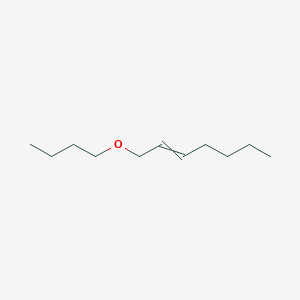
1-Butoxyhept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butoxyhept-2-ene is an organic compound belonging to the class of alkenes, characterized by the presence of a double bond between carbon atoms The compound’s structure includes a butoxy group attached to the second carbon of a heptene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butoxyhept-2-ene can be synthesized through several methods. One common approach involves the dehydration of alcohols. For instance, the dehydration of 1-butoxyheptan-2-ol using an acid catalyst such as concentrated sulfuric acid or phosphoric acid at elevated temperatures can yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the use of catalysts and controlled reaction conditions to optimize the conversion of starting materials to the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butoxyhept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of this compound in the presence of a catalyst like palladium on carbon can reduce the double bond, yielding 1-butoxyheptane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products:
Oxidation: Epoxides, alcohols
Reduction: 1-Butoxyheptane
Substitution: Substituted alkenes with different functional groups
Applications De Recherche Scientifique
1-Butoxyhept-2-ene has several applications in scientific research, including:
Chemistry: Used as a starting material or intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products
Mécanisme D'action
The mechanism by which 1-butoxyhept-2-ene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s double bond reacts with oxidizing agents to form epoxides or alcohols. In reduction reactions, the double bond is hydrogenated to form a saturated alkane. The molecular targets and pathways involved in these reactions include the interaction of the double bond with catalysts or reagents, leading to the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
1-Butoxyhept-2-ene can be compared with other similar compounds such as:
1-Butoxybut-2-ene: Similar structure but with a shorter carbon chain.
1-Butoxyhex-2-ene: Similar structure but with a slightly shorter carbon chain.
1-Butoxyheptane: The saturated analog of this compound, lacking the double bond.
Uniqueness: this compound’s uniqueness lies in its specific structure, which includes a butoxy group and a double bond at the second carbon position. This configuration imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
32833-39-9 |
|---|---|
Formule moléculaire |
C11H22O |
Poids moléculaire |
170.29 g/mol |
Nom IUPAC |
1-butoxyhept-2-ene |
InChI |
InChI=1S/C11H22O/c1-3-5-7-8-9-11-12-10-6-4-2/h8-9H,3-7,10-11H2,1-2H3 |
Clé InChI |
UYESWHGPNGWKRW-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CCOCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


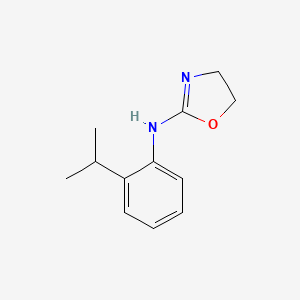
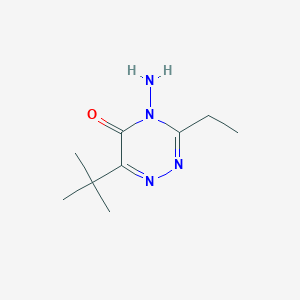
![2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid](/img/structure/B14681700.png)
![4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline](/img/structure/B14681710.png)
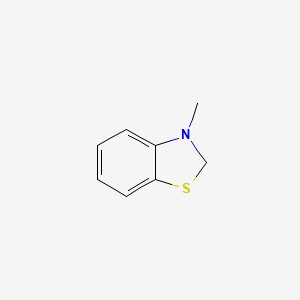


![methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate](/img/structure/B14681734.png)

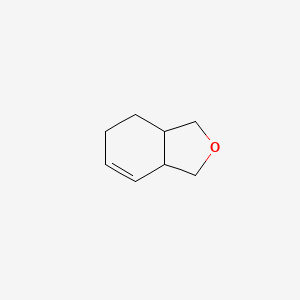
![5,7-dihydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-6H-chromen-4-one](/img/structure/B14681752.png)
